![molecular formula C10H10ClNO B1432722 2-(5-chloro-1H-indol-1-yl)ethan-1-ol CAS No. 1599964-38-1](/img/structure/B1432722.png)
2-(5-chloro-1H-indol-1-yl)ethan-1-ol
Overview
Description
2-(5-Chloro-1H-indol-1-yl)ethan-1-ol, commonly referred to as 5-chloroindole, is a heterocyclic compound that is found in nature and is used in several laboratory experiments. It is a five-membered ring system composed of two carbon atoms, two nitrogen atoms, and one chlorine atom. 5-Chloroindole is an important intermediate in the synthesis of several compounds and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating cancer. They can interact with various biological targets and pathways involved in cancer cell proliferation and survival. For instance, some indole compounds have been shown to inhibit the growth of cancer cells and induce apoptosis .
Antimicrobial Activity
The indole nucleus is known to possess antimicrobial properties. Research has indicated that indole derivatives can be effective against a range of microbial pathogens, including bacteria and fungi, making them valuable in the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Indole derivatives have also been evaluated for their anti-inflammatory and analgesic activities. These compounds can modulate inflammatory pathways, potentially leading to new treatments for conditions characterized by inflammation and pain .
Antiviral Agents
Indole-based compounds have shown promise as antiviral agents. They have been reported to exhibit inhibitory activity against various viruses, including influenza and Coxsackie B4 virus, by interfering with viral replication .
Antidiabetic Properties
The indole structure has been associated with antidiabetic effects. Some derivatives have been investigated for their ability to regulate blood glucose levels and improve insulin sensitivity, offering a potential avenue for diabetes management .
Neuroprotective Applications
Indoles are being explored for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage and supporting brain health .
Cardiovascular Health
Research into indole derivatives includes their impact on cardiovascular health. These compounds may influence heart function and blood flow, contributing to the prevention and treatment of cardiovascular diseases .
Alkaloid Synthesis
Indole derivatives are key intermediates in the synthesis of alkaloids, which are compounds with significant pharmacological activities. The synthesis of complex alkaloids often involves indole moieties due to their biological relevance and structural complexity .
properties
IUPAC Name |
2-(5-chloroindol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWIBVMFDWJUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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